molecular formula C7H3BrClF3O B1320946 1-Bromo-2-chloro-6-(trifluoromethoxy)benzene CAS No. 1805185-81-2

1-Bromo-2-chloro-6-(trifluoromethoxy)benzene

Cat. No.: B1320946
CAS No.: 1805185-81-2
M. Wt: 275.45 g/mol
InChI Key: IUEOLDWRICALIQ-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-6-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrClF3O. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and a trifluoromethoxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-chloro-6-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the halogenation of 2-chloro-6-(trifluoromethoxy)phenol, followed by bromination. The reaction typically requires the use of bromine or a brominating agent under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-chloro-6-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-6-(trifluoromethoxy)benzene and its derivatives involves interactions with specific molecular targets. In biological systems, these compounds may inhibit or activate enzymes, receptors, or other proteins, leading to various physiological effects. The trifluoromethoxy group is known to enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-chloro-6-(trifluoromethoxy)benzene is unique due to the presence of both bromine and chlorine atoms along with the trifluoromethoxy group. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

2-bromo-1-chloro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O/c8-6-4(9)2-1-3-5(6)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEOLDWRICALIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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